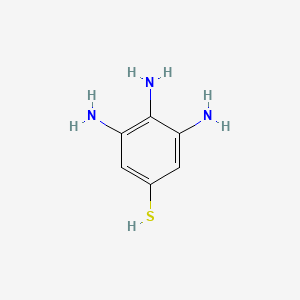![molecular formula C21H14F3N B14235581 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- CAS No. 528836-80-8](/img/structure/B14235581.png)
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The addition of a trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity .
Méthodes De Préparation
The synthesis of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethylating agents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents .
Analyse Des Réactions Chimiques
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be compared with other indole derivatives such as:
1H-Indole, 2-phenyl-3-[4-(methyl)phenyl]-: Lacks the trifluoromethyl group, resulting in different biological activities and properties.
1H-Indole, 2-phenyl-3-[4-(fluoro)phenyl]-: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- makes it unique by enhancing its biological activity, stability, and lipophilicity compared to similar compounds .
Propriétés
Numéro CAS |
528836-80-8 |
|---|---|
Formule moléculaire |
C21H14F3N |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C21H14F3N/c22-21(23,24)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)25-20(19)15-6-2-1-3-7-15/h1-13,25H |
Clé InChI |
LJNSBUJGTCKXQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


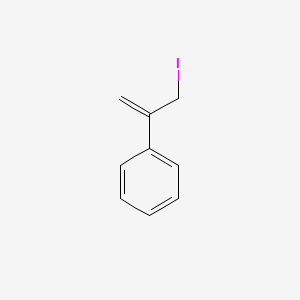
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
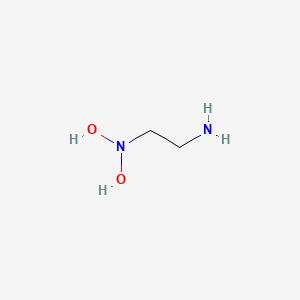
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
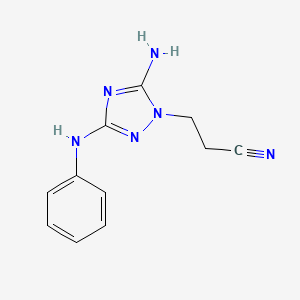
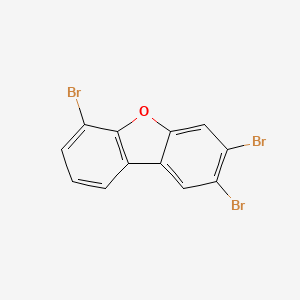
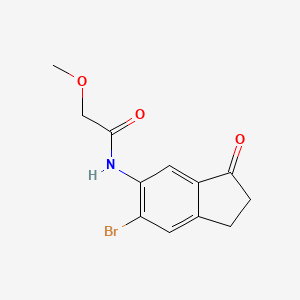
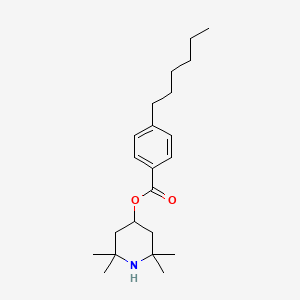
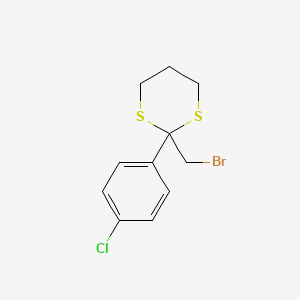
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
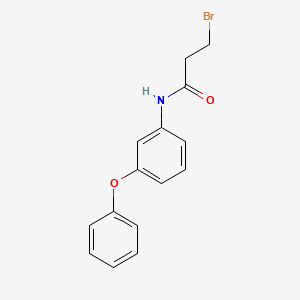
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
